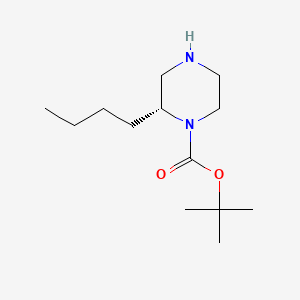

(R)-1-Boc-2-Butyl-piperazine

Description

Overview of Piperazine as a Fundamental Heterocyclic Scaffold in Drug Discovery

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). a2bchem.comchemicalbook.com This simple structure has been recognized as a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and successful drugs. a2bchem.comCurrent time information in Bangalore, IN.chemimpex.commolport.com The widespread use of the piperazine ring is attributed to its unique combination of properties, including its solubility, basicity, and conformational flexibility. Current time information in Bangalore, IN. These characteristics allow the piperazine moiety to be an excellent tool for modulating the pharmacokinetic (how a drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamic (how a drug affects the body) properties of a molecule. Current time information in Bangalore, IN. The two nitrogen atoms can be functionalized, providing sites to attach other molecular fragments or to serve as hydrogen bond donors and acceptors, which can tune interactions with biological targets and improve water solubility and bioavailability. chemshuttle.com

Importance of Piperazine Derivatives in Medicinal Chemistry and Biological Activity

The true strength of the piperazine scaffold lies in its derivatization. By adding different chemical groups to the piperazine ring, chemists can generate a vast library of molecules with a wide array of biological effects.

Piperazine derivatives form the basis of numerous drugs across a broad spectrum of therapeutic areas. parchem.com These include treatments for psychotic disorders, depression, and anxiety, where they often interact with neurotransmitter systems in the central nervous system. abacipharma.combldpharm.com They are also found in antihistamines, antianginal agents, anticancer therapies, antiviral medications, and anti-inflammatory drugs. parchem.comsmolecule.com The versatility is such that even minor changes to the substituents on the piperazine nucleus can lead to significant differences in the resulting compound's medicinal properties. parchem.combldpharm.com This adaptability makes the piperazine ring a highly valuable component for designing new therapeutic agents.

The bioactivity of piperazine-containing compounds is heavily influenced by their three-dimensional structure and chemical properties. The piperazine ring typically exists in a "chair" conformation, and the orientation of the substituents on the nitrogen and carbon atoms can be critical for binding to a specific biological target. The two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bonding, which often leads to improved water solubility and better absorption, distribution, metabolism, and excretion (ADME) characteristics. aksci.com Furthermore, the presence of two nitrogen atoms allows for geometric adjustments at a distal position of the ring, an option not as readily available with similar heterocycles like piperidine or morpholine. chemshuttle.com

Beyond being part of the final active drug, piperazine and its derivatives are crucial intermediates or "building blocks" in the synthesis of complex pharmaceuticals. cymitquimica.comrsc.org Their chemical reactivity makes them ideal for linking different pharmacophores (the part of a molecule responsible for its biological activity) together. Current time information in Bangalore, IN. A common strategy in drug synthesis involves using a piperazine derivative where one nitrogen is protected by a group like tert-butoxycarbonyl (Boc), allowing chemists to selectively perform reactions on the other nitrogen before removing the protecting group for further steps. cymitquimica.com This controlled, stepwise approach is fundamental to modern pharmaceutical development. For example, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a key intermediate in the synthesis of the anti-diabetic drug Teneligliptin.

Structural and Conformational Characteristics Influencing Bioactivity

Rationale for Research on Substituted and Chiral Piperazines

While the piperazine scaffold is common, its application in medicine has been somewhat limited in scope. This has prompted researchers to explore new ways of modifying the ring to unlock novel biological activities.

Analysis of existing piperazine-containing drugs reveals a significant lack of structural diversity. molport.com A large majority—around 80%—of these drugs feature substituents only at the nitrogen atoms, with very few having modifications on the carbon atoms of the ring. aksci.com This means that a vast area of "chemical space" related to biologically relevant molecules remains unexplored. molport.com To address this, significant research efforts are now focused on developing efficient methods for the C–H functionalization of the piperazine ring, which involves adding substituents directly onto its carbon atoms. chemshuttle.com This approach, particularly the creation of chiral centers on the ring, opens up new avenues for creating three-dimensionally complex molecules that can interact with biological targets in novel ways.

(R)-1-Boc-2-Butyl-piperazine: Properties and Significance

A prime example of a modern chiral building block is This compound . This compound is an organic intermediate used in chemical synthesis. It is a derivative of piperazine that features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a butyl group attached to a carbon atom, creating a specific 3D arrangement known as the (R)-enantiomer.

While detailed research into the specific applications of the 2-butyl derivative is not widespread, its value can be understood by examining its structural features and the applications of similar chiral piperazines. As a chiral building block, it allows chemists to construct enantiomerically pure products, which is critical in the pharmaceutical industry where a specific stereoisomer often dictates biological activity. a2bchem.com

The Boc group protects one of the piperazine nitrogens, enabling selective reactions at the second, unprotected nitrogen. This is a standard and essential strategy in multi-step organic synthesis. cymitquimica.com The chiral center at the C-2 position, bearing a butyl group, provides a defined three-dimensional structure. This is highly sought after in modern drug design, as it allows for the creation of molecules that can fit precisely into the binding sites of proteins and other biological targets.

For instance, related chiral compounds like (R)-1-Boc-2-benzyl-piperazine are used as key intermediates in developing drugs for the central nervous system. chemimpex.com Other analogues, such as (R)-1-Boc-2-(hydroxymethyl)piperazine, are valuable in synthesizing chiral compounds where stereochemistry is essential for function. a2bchem.com The availability of building blocks like this compound allows researchers to explore how different alkyl groups at the C-2 position influence a potential drug's properties, contributing to the expansion of structural diversity in piperazine-based drug discovery.

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate |

| CAS Number | 1212133-43-1 parchem.com |

| Molecular Formula | C13H26N2O2 parchem.com |

| Molecular Weight | 242.36 g/mol parchem.com |

| Synonyms | (R)-1-Boc-2-Butylpiperazine, TERT-BUTYL (R)-2-BUTYLPIPERAZINE-1-CARBOXYLATE parchem.com |

Exploring Carbon-Substituted Piperazines for Enhanced Target Selectivity

While N-substituted piperazines are common in pharmaceuticals, the synthesis of carbon-substituted piperazines presents a more complex challenge. researchgate.netnih.govacs.org However, the introduction of substituents directly onto the carbon atoms of the piperazine ring offers a powerful strategy to enhance target selectivity and explore new chemical space. rsc.orgnih.gov By altering the three-dimensional structure of the piperazine core, researchers can fine-tune the interaction of the molecule with its biological target, leading to improved potency and a more desirable pharmacological profile. nih.govnih.gov The development of novel synthetic methodologies to access these C-substituted piperazines in a regio- and diastereoselective manner is an active area of research. nih.govacs.orgmdpi.com

Specific Focus on this compound as a Stereodefined Building Block

This compound is a chiral, carbon-substituted piperazine derivative that serves as a valuable building block in organic synthesis. cymitquimica.com The "(R)" designation indicates the specific stereochemical configuration at the chiral center, the carbon atom bearing the butyl group. The "1-Boc" refers to the tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms. This Boc group is crucial in multi-step syntheses as it allows for selective reactions at the other nitrogen atom or further modification of the butyl side chain.

The presence of the butyl group at the 2-position of the piperazine ring introduces a specific lipophilic character and steric bulk, which can significantly influence the binding affinity and selectivity of the final drug molecule. As a stereodefined building block, this compound provides chemists with a pre-defined three-dimensional architecture, which is essential for the rational design of drugs with specific interactions with their biological targets.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C13H26N2O2 | 242.36 | Not Available |

| (R)-1-Boc-2-propyl-piperazine | C12H24N2O2 | 228.33 | 1212252-88-4 |

| (R)-1-Boc-2-ethylpiperazine | C11H22N2O2 | 214.30 | 393781-70-9 |

| (R)-1-Boc-2-methylpiperazine | C10H20N2O2 | 200.28 | 120737-78-2 |

| (R)-1-Boc-2-benzyl-piperazine | C16H24N2O2 | 276.38 | 947684-78-8 |

The utility of this compound lies in its ability to be incorporated into larger, more complex molecules. The unprotected nitrogen atom can undergo a variety of chemical transformations, such as alkylation, acylation, and reductive amination, allowing for the attachment of other pharmacophoric groups. The Boc protecting group can then be removed under specific conditions to reveal the second nitrogen atom for further functionalization. This stepwise approach provides a high degree of control over the final molecular structure, which is paramount in the synthesis of targeted pharmaceuticals.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660010 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212133-43-1 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Functionalization of the Piperazine Core

N-Functionalization Strategies of (R)-1-Boc-2-Butyl-piperazine

The presence of a secondary amine in (R)-1-Boc-2-butylpiperazine provides a reactive site for a variety of N-functionalization reactions. This allows for the introduction of a wide range of substituents, significantly altering the molecule's steric and electronic properties.

Amide Bond Formation and Related Couplings

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry. hepatochem.comresearchgate.net For (R)-1-Boc-2-butylpiperazine, this involves the acylation of the secondary amine at the N4 position. This reaction is typically achieved by coupling the piperazine derivative with a carboxylic acid, often activated by a coupling reagent. hepatochem.com

Common coupling reagents facilitate the condensation by converting the carboxylic acid into a more reactive species, such as an active ester or an acid halide, which is then susceptible to nucleophilic attack by the piperazine's secondary amine. hepatochem.comsigmaaldrich.com A variety of these reagents are available, each with specific applications and advantages. futurechem.shopbachem.compeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Notes |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can cause racemization. Additives like HOBt or OxymaPure are often required to suppress this side reaction. hepatochem.comsigmaaldrich.compeptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), PyBOP, PyBrOP | Highly efficient and fast-acting, with minimal side reactions. sigmaaldrich.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, TCFH | Popular for both solid-phase and solution-phase synthesis due to high coupling rates and the water-solubility of byproducts. sigmaaldrich.combachem.comhmc.edu |

Research has shown that the acylation of substituted piperazines, including structures analogous to (R)-1-Boc-2-butylpiperazine, proceeds efficiently to yield the corresponding amides. For instance, various benzoyl chlorides can be reacted with piperazine derivatives to form N-benzoylpiperazines. researchgate.net Similarly, the coupling of 2-furoic acid with substituted piperazines has been successfully demonstrated using TCFH/N-methylimidazole, highlighting a modern and robust method for this transformation. hmc.edu

Cross-Coupling Reactions (e.g., Cu-Catalyzed N-Arylation)

N-Arylation introduces an aryl group onto the piperazine nitrogen, a common structural motif in pharmaceuticals. researchgate.net While the palladium-catalyzed Buchwald-Hartwig amination is a primary method for forming C-N bonds, nih.govrsc.org copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative. mdpi.com This reaction is particularly useful for coupling nitrogen heterocycles with aryl halides. mdpi.comnih.gov

The reaction typically involves a copper(I) or copper(II) salt as the catalyst, a ligand, and a base. mdpi.comacademie-sciences.fr The choice of ligand is critical and can influence the reaction's efficiency and substrate scope. Diamine ligands are common, though their own N-arylation can be a competing side reaction. nih.gov

Table 2: Conditions for Copper-Catalyzed N-Arylation of Heterocycles

| Component | Example | Purpose |

| Catalyst | CuI, CuO, Cu(OAc)2 | Facilitates the C-N bond formation. mdpi.comacademie-sciences.fr |

| Ligand | 1,10-Phenanthroline, N-Heterocyclic Carbenes (NHCs), Diamines | Stabilizes the copper catalyst and enhances its reactivity. mdpi.comnih.gov |

| Base | K2CO3, Cs2CO3, KOtBu | Activates the amine nucleophile. mdpi.com |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. |

| Aryl Halide | Aryl iodides, Aryl bromides | The source of the aryl group. Aryl iodides are generally more reactive. academie-sciences.fr |

The N-arylation of the piperazine core allows for the synthesis of complex structures. For example, N-Boc-piperazine can be coupled with bromo- or iodo-aryl compounds using either palladium or copper catalysis to generate N-aryl piperazine derivatives, which are key intermediates in the synthesis of various biologically active molecules. nih.gov

Urea and Thiourea Derivative Formation

Urea and thiourea moieties are important functional groups in medicinal chemistry, often acting as hydrogen bond donors and acceptors. nih.gov Derivatives of (R)-1-Boc-2-butylpiperazine containing these groups can be readily synthesized by reacting the secondary amine with isocyanates or isothiocyanates, respectively. nih.govmdpi.com

The reaction is a straightforward nucleophilic addition of the piperazine nitrogen to the electrophilic carbon of the isocyanate or isothiocyanate. This method is highly efficient and typically proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane or THF. nih.govmdpi.com

For example, substituted phenyl isocyanates and isothiocyanates react with piperazine intermediates to form a diverse library of urea and thiourea derivatives. nih.gov This approach has been used to synthesize compounds with potential biological activities, demonstrating the utility of this functionalization strategy. nih.govmdpi.com The synthesis is generally high-yielding and allows for the introduction of a wide variety of substituents based on the choice of the isocyanate or isothiocyanate starting material. nih.govbeilstein-journals.org

C-Functionalization beyond the Initial 2-Butyl Moiety

While N-functionalization is a primary strategy, modifying the carbon skeleton of the piperazine ring opens up further avenues for structural diversification. These methods allow for the introduction of substituents at positions other than the nitrogen atoms, moving beyond the inherent functionality of the starting material.

Direct C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. For N-Boc protected piperazines, the carbons adjacent to the nitrogen atoms (α-carbons) are the most common sites for this type of reaction. mdpi.combeilstein-journals.org

One of the most established methods is the direct α-lithiation of the N-Boc-piperazine ring using a strong base like sec-butyllithium (sec-BuLi), often in the presence of a chelating agent like TMEDA, at low temperatures (e.g., -78 °C). mdpi.combeilstein-journals.org The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new substituents. beilstein-journals.orgresearchgate.net

Table 3: Examples of Electrophiles Used in α-Lithiation Trapping of N-Boc-Piperazines

| Electrophile | Introduced Substituent | Reference |

| TMSCl | -Si(CH3)3 | beilstein-journals.org |

| DMF | -CHO | beilstein-journals.org |

| Ph2CO | -C(OH)Ph2 | beilstein-journals.org |

| Alkyl Halides | -Alkyl | beilstein-journals.org |

| Aryl Halides (via Negishi coupling) | -Aryl | beilstein-journals.orgresearchgate.net |

More recently, photoredox catalysis has emerged as a mild and versatile alternative for the C-H functionalization of piperazines. mdpi.comencyclopedia.pub This method uses a photocatalyst (like an iridium complex) and visible light to generate a radical at the α-carbon of the piperazine, which can then couple with various partners, including electron-deficient arenes and vinyl sulfones. mdpi.comencyclopedia.pub This approach offers a powerful way to form new C-C bonds under gentle conditions. nsf.gov

Incorporation into Fused and Polycyclic Systems

(R)-1-Boc-2-butylpiperazine can serve as a building block for the synthesis of more complex, rigid structures such as fused and polycyclic systems. These scaffolds are of great interest in medicinal chemistry as they can precisely orient substituents in three-dimensional space. nih.gov

The synthesis of such systems often involves intramolecular reactions. For example, a functional group introduced at the N4-position can be designed to react with a carbon on the piperazine ring or a substituent attached to it. An intramolecular cyclization can be triggered to form a new ring fused to the original piperazine core. researchgate.net

One strategy involves the synthesis of a piperazine derivative with an appropriately positioned leaving group and a nucleophile, which can then undergo an intramolecular cyclization to form a bicyclic product. For instance, a piperazine with a pendant haloalkyl chain could cyclize to form a fused system. Another approach is through intramolecular C-H activation or cyclization reactions involving arynes. researchgate.net The development of methods to build fused piperazine derivatives, such as 1,4-diazabicyclo[4.3.0]nonane systems, highlights the utility of piperazine precursors in constructing complex polycyclic architectures. researchgate.netmdpi.com

Pyrrolopiperazinedione Synthesis

The synthesis of fused bicyclic piperazines, such as those containing a pyrrolidinone ring, offers a pathway to structurally complex molecules with potential biological activities. thieme-connect.com A notable method for constructing pyrrolopiperazine-2,6-diones is through a multi-component reaction (MCR) sequence. thieme-connect.com

One highly diastereoselective approach involves a sequence initiated by a classical Ugi four-component reaction (Ugi-4CR). thieme-connect.com This is followed by a series of intramolecular transformations including nucleophilic substitution, N-acylation, and ultimately debenzoylation to yield the desired pyrrolopiperazinedione systems. thieme-connect.com The selection of phenylglyoxal as the carbonyl component in the initial MCR is critical, as its benzoyl group promotes the formation of an enol tautomer, which in turn favors a C-alkylation reaction to form the pyrrolidinone ring. thieme-connect.com The final cyclization to the bicyclic structure is achieved by treating the Ugi product with a mild base at reflux, proceeding with high diastereoselectivity. thieme-connect.com This MCR-based strategy provides an efficient route for the rapid assembly of diverse libraries of these fused heterocyclic systems. thieme-connect.com

Another established route to carbon-substituted piperazines involves the chemical reduction of 2,5-diketopiperazines (DKPs). nih.gov These DKPs can be generated through methods like peptide cyclodimerization or the Ugi reaction. nih.gov For instance, dipeptides can be cyclized to form diketopiperazines, which are then efficiently reduced using reagents such as sodium borohydride with iodine to yield enantiomerically pure bicyclic piperazines. nih.gov

Table 1: Ugi-based Synthesis of Pyrrolopiperazine-2,6-diones

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Ugi 4-Component Reaction | Phenylglyoxal, Amine, Carboxylic Acid, Isocyanide | Ugi Product (e.g., Intermediate 5) thieme-connect.com | Rapid assembly of a linear precursor with high diversity potential. thieme-connect.com |

| 2 | Cyclization | Mild Base (e.g., K₂CO₃), Reflux | Pyrrolopiperazine-2,6-dione (e.g., System 6) thieme-connect.com | High diastereoselectivity in the formation of the fused bicyclic system. thieme-connect.com |

Indazolo-piperazine Formation via Heterocyclic Merging

A sophisticated strategy for creating novel fused heterocycles is the merging of a piperazine scaffold with an indazole core. nih.govresearchgate.net This approach generates structurally unique indazolo-piperazines with diverse stereochemical and regiochemical arrangements. nih.govresearchgate.net

The core transformations in this synthesis involve a Smiles rearrangement to construct the indazole ring system, followed by a late-stage intramolecular Michael addition to form the piperazine ring. nih.govresearchgate.net This methodology allows for the creation of both 1,3- and 1,4-substituted indazolo-piperazines starting from chiral diamines. nih.gov For example, to synthesize 1,4-substituted indazolo-piperazines, a linear precursor undergoes the Smiles rearrangement and a subsequent N-oxide reduction. nih.gov Following the removal of the N-Boc protecting group, the resulting free amine participates in a base-promoted aza-Michael reaction at elevated temperatures (100 °C) to yield the final fused heterocyclic product. nih.gov This powerful merging strategy has been used to generate a variety of unique, enantiomerically pure heterocyclic scaffolds. researchgate.netresearchgate.net

Table 2: Synthesis of Regioisomeric Indazolo-piperazines

| Target Regioisomer | Key Synthetic Steps | Reagents/Conditions for Cyclization | Reference |

|---|

Chemo- and Regioselectivity in Multi-functionalized Piperazine Derivatives

Achieving chemo- and regioselectivity is a central challenge in the functionalization of piperazine derivatives. The presence of two nitrogen atoms and multiple carbon atoms offers various sites for reaction. The use of a single N-Boc protecting group, as in this compound, is a common and effective strategy to differentiate the two nitrogen atoms, allowing for selective N-alkylation or N-acylation at the unprotected secondary amine. mdpi.commdpi.com

Beyond nitrogen functionalization, controlling reactions at the carbon atoms of the piperazine ring (C-H functionalization) has been a significant area of research. Direct α-lithiation of N-Boc-protected piperazines provides a powerful method for introducing substituents onto the carbon adjacent to the protected nitrogen. beilstein-journals.org This reaction is typically performed at low temperatures (-78 °C) using sec-butyllithium (sec-BuLi). beilstein-journals.org The resulting α-lithiated intermediate can be trapped with various electrophiles. beilstein-journals.org

Interestingly, the outcome of the trapping reaction can be tuned by the reaction conditions. Two distinct sets of conditions have been developed:

Direct Trapping: The α-lithiated species is directly reacted with electrophiles like trimethylsilyl chloride (TMSCl) or tributyltin chloride (Bu₃SnCl). beilstein-journals.org

Transmetallation-Trapping: The α-lithiated intermediate is first converted to an α-copper intermediate via transmetallation before being trapped. This approach is generally more suitable for alkylating electrophiles. beilstein-journals.org

Furthermore, the use of a chiral ligand, such as (+)-sparteine surrogate, in conjunction with sec-BuLi, can facilitate asymmetric lithiation and trapping, yielding enantiomerically enriched α-substituted piperazines. beilstein-journals.org These methods represent significant advances in achieving high levels of chemo- and regioselectivity in the synthesis of complex piperazine derivatives. beilstein-journals.org

Table 3: Regioselective α-C–H Functionalization of N-Boc-piperazine

| Reaction Conditions | Reagents | Electrophile Type | Product | Reference |

|---|

Stereochemical Aspects and Conformational Analysis of R -1-boc-2-butyl-piperazine and Its Derivatives

Elucidation of Absolute and Relative Stereochemistry

The designation "(R)" in (R)-1-Boc-2-butyl-piperazine specifies the absolute configuration at the C2 stereocenter of the piperazine ring. This assignment is based on the Cahn-Ingold-Prelog priority rules. The absolute stereochemistry of chiral piperazines is often determined through X-ray crystallography of the compound or a suitable crystalline derivative. whiterose.ac.uk For instance, the absolute configuration of a related chiral piperazine was confirmed by preparing a derivative with (R)-N-tosyl proline and analyzing its crystal structure. whiterose.ac.uk

The relative stereochemistry in derivatives of this compound becomes important when additional stereocenters are introduced. For example, in the synthesis of 2,6-disubstituted piperazines, the relative stereochemistry (cis or trans) of the substituents is a key factor. nih.gov The trans relative stereochemistry of a 2,6-disubstituted piperazine was determined by single-crystal X-ray diffraction. nih.gov

Impact of Butyl Substitution and Boc Protection on Piperazine Conformation

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and the butyl group at the C2 position significantly influence this conformation.

The large Boc group generally prefers an equatorial position to minimize steric interactions with the rest of the ring. Similarly, the butyl group at the C2 position will also favor an equatorial orientation to reduce steric hindrance. This leads to a conformational preference where both the Boc and butyl groups occupy equatorial positions on the chair-like piperazine ring.

This conformational preference can be understood by considering the principles of conformational analysis. libretexts.orgchemistrysteps.com The gauche interactions between substituents are destabilizing compared to an anti conformation. libretexts.org By adopting a chair conformation with bulky groups in equatorial positions, the molecule minimizes these unfavorable gauche interactions.

Chiral Resolution and Enantiomeric Enrichment Techniques

The synthesis of enantiomerically pure this compound often relies on chiral resolution or asymmetric synthesis methods. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a common analytical and preparative technique for separating enantiomers. While specific protocols for this compound are not detailed in the provided results, the general principles of chiral HPLC would apply.

Other methods for obtaining enantiomerically enriched chiral piperazines include:

Resolution with chiral reagents: This involves forming diastereomeric salts or complexes with a chiral resolving agent, which can then be separated by crystallization. For example, 2-methylpiperazine has been resolved by forming a complex with an optically active propargyl alcohol derivative. researchgate.net

Asymmetric synthesis: This involves creating the chiral center with a specific stereochemistry from a prochiral starting material using a chiral catalyst or auxiliary. rsc.orgresearchgate.net Synthesizing chiral 2-substituted piperazines from α-amino acids is a common strategy. rsc.orgresearchgate.net

Kinetic resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. researchgate.net

| Technique | Description | Example Application for Piperazines |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Analytical and preparative separation of chiral piperazine derivatives. |

| Resolution with Chiral Reagents | Formation of separable diastereomers with a chiral resolving agent. | Resolution of 2-methylpiperazine using an optically active alcohol. researchgate.net |

| Asymmetric Synthesis | Stereoselective creation of a chiral center. | Synthesis of chiral 2-substituted piperazines from α-amino acids. rsc.orgresearchgate.net |

| Kinetic Resolution | Differential reaction of enantiomers with a chiral agent. | Asymmetric deprotonation of N-Boc-2-arylpiperidines. researchgate.net |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The defined stereochemistry of this compound is a powerful tool for controlling the stereochemical outcome of subsequent reactions. The chiral center at C2 can direct the approach of reagents, leading to diastereoselective transformations.

In the synthesis of polysubstituted piperazines, the stereochemistry of the starting material often dictates the stereochemistry of the final products. researchgate.net For example, the intramolecular radical cyclization of suitably protected 2-substituted 3,4-dihydropyrazines yields products where the newly generated stereocenter's configuration is controlled by the stereochemistry of the C2-substituent. researchgate.net

The presence of the chiral center in this compound can impart stereochemical control, enabling access to enantiomerically pure products, which is particularly important in the pharmaceutical industry where biological activity is often chirality-dependent. a2bchem.com

Applications in Chemical Biology and Medicinal Chemistry Research

Utilization as a Chirally Pure Building Block in Complex Molecule Synthesis

(R)-1-Boc-2-butyl-piperazine serves as a crucial chirally pure building block in the synthesis of more complex molecules. Its stereochemistry is often essential for the specific interactions required for biological activity. The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, while the (R)-configuration of the butyl group at the 2-position introduces a specific three-dimensional arrangement. This controlled stereochemistry is paramount in the development of drugs that can differentiate between biological targets, leading to increased efficacy and reduced off-target effects.

Design and Synthesis of Biologically Active Piperazine Derivatives

The inherent biological activity of the piperazine nucleus has led to its incorporation into a multitude of derivatives designed to target specific enzymes and receptors, or to exhibit broad-spectrum biological activities. apjhs.comderpharmachemica.com

Piperazine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

DNA Gyrase: Novel piperazine-based cinnamic acid bearing coumarin derivatives have been synthesized and shown to exhibit potent antibacterial activity. nih.gov Molecular docking studies suggest these compounds can bind to the active site of E. coli DNA gyrase subunit B. nih.gov Specifically, compounds containing this scaffold have demonstrated promising inhibitory activity against DNA gyrase, a key enzyme in bacterial DNA replication. nih.govnih.gov For instance, certain ciprofloxacin-chalcone hybrids incorporating a piperazine linker have shown potent inhibitory activity against S. aureus DNA gyrase. nih.gov

COX-2 and 5-LOX: Several studies have focused on designing piperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway. rsc.orgnih.gov Benzhydrylpiperazine-based compounds have emerged as potent dual inhibitors, with some exhibiting significant anti-inflammatory and even anti-cancer activity. rsc.orgnih.gov For example, a derivative with a 4-Cl substitution on the terminal phenyl ring demonstrated superior inhibition of both COX-2 and 5-LOX compared to standard drugs. rsc.org Similarly, certain substituted aryl piperazine ligands have been identified as new dual 5-hLOX/COX-2 inhibitors. bohrium.com Phenylpiperazine derivatives of 1,4-benzodioxan have also been developed as selective COX-2 inhibitors with anti-inflammatory properties. nih.govresearchgate.net

CYP121A1 and α-Amylase: While specific studies on this compound as an inhibitor for CYP121A1 and α-amylase are not prevalent in the provided results, the broader class of piperazine derivatives has been explored for various enzyme inhibitory activities, suggesting potential for future research in these areas.

The piperazine moiety is a common feature in ligands designed to interact with various G-protein coupled receptors (GPCRs).

Dopamine D2 and 5-HT1A Receptors: Arylpiperazine derivatives are well-known ligands for serotonin 5-HT1A receptors and have been investigated for their potential as anxiolytic and antidepressant drugs. mdpi.comnih.gov The introduction of conformational constraints, such as rigid linkers, can significantly influence their affinity for these receptors. mdpi.com New (2-methoxyphenyl)piperazine derivatives have been synthesized and shown to have high affinity for 5-HT1A receptors with reduced activity at α1-adrenergic receptors. nih.gov The length of the alkyl chain and the nature of the terminal amide fragment are crucial for affinity. nih.gov Furthermore, some 1,4-disubstituted 2-methylpiperazine derivatives have been identified as new 5-HT1A receptor ligands. researchgate.net

Histamine H3 Receptors: Piperazine derivatives have been actively pursued as ligands for the histamine H3 receptor, a target for various central nervous system disorders. ncn.gov.plresearchgate.net Research has focused on developing selective H3 receptor antagonists with favorable pharmacokinetic profiles. ncn.gov.plnih.gov While some piperazine derivatives show low affinity, structurally related piperidine derivatives have demonstrated moderate to high affinity for the human histamine H3 receptor. ebi.ac.uk

Beyond specific enzyme and receptor targeting, piperazine derivatives have shown promise as agents with a wide range of biological effects, including antimicrobial and anticancer activities. apjhs.comderpharmachemica.comarabjchem.orgnih.gov

The piperazine nucleus is a versatile scaffold for the development of antimicrobial agents. apjhs.comderpharmachemica.comresearchgate.net

Antibacterial: Numerous piperazine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netacgpubs.org For example, N-alkyl and N-aryl piperazine derivatives have shown notable activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov Ciprofloxacin hybrids incorporating a piperazine moiety have also exhibited potent antibacterial activity, including against drug-resistant strains. sci-hub.se The introduction of a lipophilic substituent at the N-4 position of the piperazine ring in ciprofloxacin has been shown to enhance its antibacterial activity. nih.gov Some piperazine derivatives have also been investigated as potential inhibitors of bacterial efflux pumps. apjhs.com

Antifungal: Piperazine derivatives have also been evaluated for their antifungal properties. acgpubs.orgthieme-connect.com Some have shown good activity against Aspergillus species. thieme-connect.com Alkylated piperazines and their hybrids with azoles have exhibited broad-spectrum antifungal activity against various Candida and Aspergillus strains. nih.gov

Antiviral: The piperazine scaffold is present in several FDA-approved antiviral drugs and continues to be a focus of antiviral research. arabjchem.org Piperazine-containing compounds have been investigated for activity against a range of viruses, including HIV, HCV, and Chikungunya virus. arabjchem.orgnih.govgoogle.com For instance, piperazine has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting a potential mechanism for its antiviral action. nih.gov Trisubstituted piperazine derivatives have also been developed as potent inhibitors of the SARS-CoV-2 main protease with significant antiviral activity. acs.orgfigshare.com

The piperazine moiety is a key structural component in a variety of compounds investigated for their anticancer potential. mdpi.comresearchgate.net

Arylpiperazine derivatives have been explored as scaffolds for developing anticancer agents due to their cytotoxic effects against various cancer cell lines. mdpi.com They can interact with multiple molecular targets involved in cancer development. mdpi.com For example, novel thiazolinylphenyl-piperazines have shown activity against breast cancer cell lines. mdpi.com

Piperazine-containing hybrid heterocycles have also demonstrated anti-proliferative activity. researchgate.net For instance, piperazine derivatives of the natural product vindoline have shown significant antiproliferative effects against human gynecological tumor cell lines and a panel of 60 human tumor cell lines. mdpi.com

Furthermore, a repurposing study of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, originally developed as antiviral agents, revealed their potential as selective anticancer agents against breast and lung cancer cells. nih.gov

Anti-inflammatory and Analgesic Compounds

Research into Drug Resistance Mechanisms

The rise of drug-resistant pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents. apjhs.comsci-hub.se Piperazine derivatives are being actively investigated in this context. apjhs.comjapsonline.com

In one study, researchers synthesized hybrids of ciprofloxacin—a fluoroquinolone antibiotic—by making substitutions at the drug's piperazinyl-N4 position. sci-hub.senih.gov These new hybrid compounds demonstrated pronounced growth inhibition against both standard and clinically isolated resistant bacterial strains, including E. coli, P. aeruginosa, and S. aureus. sci-hub.senih.gov This approach highlights a strategy where the piperazine moiety can be modified to restore or enhance activity against resistant bacteria.

Conversely, research into new piperazine compounds also helps to understand resistance mechanisms from another perspective. A study on novel azole piperazine congeners found that while some derivatives were active against Pseudomonas aeruginosa and Candida albicans, the Gram-positive bacterium Staphylococcus aureus showed strong resistance to all the synthesized compounds. japsonline.com Such findings are valuable for elucidating the structural features that may be overcome by bacterial resistance mechanisms, guiding future drug design. japsonline.com

Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. The piperazine scaffold, with its two modifiable nitrogen atoms and carbon backbone, offers extensive opportunities for such analysis. nih.govresearchgate.net

The two nitrogen atoms in the piperazine ring provide key sites for substitution, which significantly influences the biological activity of the resulting molecules. nih.govresearchgate.net For instance, in a study of vindoline-piperazine conjugates designed as anticancer agents, SAR analysis revealed several key insights:

Substitution at position 17 of the vindoline core with a piperazine moiety was more beneficial than substitution at position 10. mdpi.com

N-alkyl linkers between the vindoline and piperazine units resulted in more active compounds than N-acyl linkers. mdpi.com

The nature of the substituent on the distal nitrogen of the piperazine was critical. Derivatives with N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups were significantly more effective than those with N-methyl or N-(4-fluorobenzyl) groups. mdpi.com

Similarly, in the development of piperazine derivatives with analgesic activity, SAR studies of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives showed that the stereochemistry was vital. nih.gov The S-(+) enantiomers consistently displayed stronger analgesic activity than their R-(-) counterparts, with one compound being 105 times more potent than morphine. nih.gov These studies underscore how systematic modification of the piperazine scaffold and its substituents can lead to highly potent and selective compounds. nih.govnih.gov

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse molecules for high-throughput screening. mdpi.comsemanticscholar.org The piperazine scaffold is exceptionally well-suited for this approach due to its synthetic tractability and the presence of two distinct points for diversification (the N1 and N4 nitrogens). nih.govacs.org

Researchers have developed efficient solid-phase and solution-phase synthetic routes to create extensive libraries of piperazine-based compounds.

One project described the parallel synthesis of a library of piperazine-tethered thiazole compounds to screen for antimalarial activity. mdpi.comsemanticscholar.org

Another effort produced a 15,000-member lead discovery library of piperazine-2-carboxamide derivatives using a directed sorting technique, employing computational methods to maximize the diversity of the reagents used. nih.gov

The synthesis of a 61-membered combinatorial library of piperazine-2,5-diones has also been accomplished via an efficient one-pot method. nih.gov

These libraries provide vast collections of novel chemical entities for drug discovery programs. mdpi.com The ability to systematically prepare chiral 2,6-disubstituted piperazines as single stereoisomers further expands the chemical space that can be explored, moving beyond traditional N1, N4 derivatization to include functionalization on the carbon backbone. acs.org This approach is critical for generating novel scaffolds and identifying new lead compounds for a wide range of biological targets. acs.orgnih.gov

Advanced Analytical and Computational Methodologies in Piperazine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For (R)-1-Boc-2-butyl-piperazine, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The characteristic signals for the tert-butoxycarbonyl (Boc) protecting group would appear as a singlet at approximately 1.4 ppm. The protons of the butyl group would exhibit distinct multiplets: a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups between 1.2 and 1.6 ppm. The protons on the piperazine ring would appear as a complex series of multiplets in the range of 2.3 to 4.0 ppm, with their specific chemical shifts and coupling constants providing insight into the ring conformation and the position of the butyl substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the butyl chain would resonate in the upfield region (approximately 14-30 ppm). The piperazine ring carbons would appear in the range of 40-60 ppm. The specific chemical shifts would confirm the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.4 (3C), ~79.5 |

| Boc (C=O) | - | ~154.7 |

| Piperazine Ring CH | Multiplets | ~40-55 |

| Piperazine Ring CH₂ | Multiplets | ~40-55 |

| Butyl (CH₂) | Multiplets | ~20-35 |

Note: The data presented is predictive and based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1690-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the Boc protecting group. rsc.org The C-H stretching vibrations of the alkyl groups (butyl and piperazine ring) would appear in the region of 2850-3000 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would be observed as a moderate band around 3300-3500 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (piperazine) | 3300-3500 |

| C-H Stretch (alkyl) | 2850-3000 |

| C=O Stretch (Boc) | 1690-1700 |

Note: The data presented is predictive and based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (LCMS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 243.3.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₃H₂₆N₂O₂), the calculated exact mass for the [M+H]⁺ ion is 243.2067. chemscene.com An experimental HRMS value close to this calculated mass would confirm the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the Boc group or fragments of the butyl chain.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state.

Single Crystal X-ray Diffraction for Structural Elucidation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, the analysis of the diffraction pattern would yield precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 2-position of the piperazine ring. This would unambiguously confirm the (R) configuration. The conformation of the piperazine ring, typically a chair conformation, would also be determined. While no specific crystal structure for this compound has been reported in the searched literature, studies on similar piperazine derivatives have utilized this technique for definitive structural proof. researchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are indispensable in the analysis of piperazine derivatives like this compound, enabling their separation, purification, and characterization. These methods are crucial for ensuring the enantiomeric purity and quality of such chiral compounds, which is a critical aspect in the development of pharmaceuticals.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of piperazine compounds. rsc.org For chiral molecules such as this compound, Chiral HPLC is specifically employed to separate enantiomers and determine enantiomeric excess (e.e.).

Chiral stationary phases (CSPs) are the key to the separation of enantiomers by HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated onto a silica support, are widely used. For instance, Chiralpak® columns are frequently utilized for the resolution of chiral piperazine derivatives. nih.govunl.pt The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Typical mobile phases for chiral separations of piperazine derivatives consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol. nih.govunl.pt The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomers. Detection is commonly performed using a UV detector, as the Boc protecting group and the piperazine ring exhibit UV absorbance.

In the context of synthesizing enantiomerically pure piperazines, Chiral HPLC is not only an analytical tool but also a preparative one. It can be used to separate racemic mixtures, providing access to the individual enantiomers for further studies. nih.gov The effectiveness of Chiral HPLC in separating diastereomeric mixtures of fused indazolo-piperazines has been demonstrated, where normal silica gel chromatography failed. nih.gov

Table 1: Exemplary Chiral HPLC Parameters for Piperazine Derivatives

| Parameter | Value/Description |

| Column | Chiralpak® AD-H, Chiralpak® IC |

| Mobile Phase | Hexane/Isopropanol mixtures, Hexane/Ethanol mixtures |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Application | Determination of enantiomeric excess, preparative separation of enantiomers |

This table provides representative parameters. Actual conditions must be optimized for specific analytes.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving piperazine derivatives and for preliminary purity assessment. unl.pt In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a silica gel plate, and the mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation. A common solvent system for Boc-protected amines is a mixture of a relatively non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The components of the reaction mixture are separated based on their differential partitioning between the stationary and mobile phases.

Visualization of the separated spots on the TLC plate can be achieved using various techniques. UV light is often used if the compounds are UV-active. Alternatively, staining with a developing agent like potassium permanganate or ninhydrin can be employed to visualize the spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool in modern drug discovery and development, offering insights into the behavior of molecules like this compound at an atomic level. These methods complement experimental data and can guide the design of new compounds with desired properties.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comacs.org In the context of piperazine research, docking is used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor or enzyme. tandfonline.comnih.gov

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations and orientations. The results can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. biomedpharmajournal.org This understanding is crucial for structure-activity relationship (SAR) studies, where the goal is to design more potent and selective ligands. For example, docking studies have been used to understand the binding of piperazine derivatives to targets like the α7 nicotinic acetylcholine receptor and VEGFR-2. tandfonline.comnih.gov

Chemo-genomic Profiling for Mode of Action Elucidation

Chemo-genomic profiling is a systems biology approach used to understand the mechanism of action of a compound by analyzing its effects on a global scale. acs.org This can involve studying the changes in gene expression (transcriptomics) or protein levels (proteomics) in cells or organisms treated with the compound.

For a novel piperazine derivative, chemo-genomic profiling could reveal the cellular pathways and biological processes that are perturbed upon treatment. acs.org This information can help to identify the molecular target of the compound and to understand its broader physiological effects. By comparing the chemo-genomic fingerprint of a new compound to those of known drugs, it may be possible to infer its mechanism of action. wgtn.ac.nz

Predicting Stereochemical Outcomes and Conformations

Computational methods are increasingly used to predict the stereochemical outcome of chemical reactions and to analyze the conformational preferences of molecules. For a chiral molecule like this compound, understanding its three-dimensional structure is critical as it dictates how the molecule interacts with other chiral molecules, such as biological receptors.

Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformations of the piperazine ring. The piperazine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. nih.govresearchgate.net The preferred conformation is the one with the lowest energy. For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be generally preferred. nih.gov

Furthermore, computational models can be developed to predict the diastereoselectivity of reactions used to synthesize substituted piperazines. nih.gov These models can help in the design of synthetic routes that favor the formation of the desired stereoisomer, which is of paramount importance in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Consequently, the development of new methods for the stereoselective synthesis of piperazine derivatives, including those starting from (R)-1-Boc-2-butyl-piperazine, is a significant area of ongoing research.

Current research focuses on creating polysubstituted piperazines with controlled stereochemistry, as the placement of substituents on the piperazine ring heavily influences biological effects. researchgate.net Many existing methods rely on the configuration of the starting material to dictate the stereochemistry of the final product. researchgate.net To overcome this limitation, novel synthetic routes are being explored. For instance, a short synthetic route to produce 2,3-substituted piperazine acetic acid esters from optically pure amino acids has been developed, offering high enantiomeric purity. grafiati.com This method has enabled the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, which were previously difficult to obtain. grafiati.com

Another innovative approach involves the asymmetric lithiation-trapping of N-Boc piperazines. This technique allows for the direct functionalization of the piperazine ring to create enantiopure α-substituted piperazines as single stereoisomers. nih.gov Mechanistic studies have revealed the crucial roles of the electrophile and the distal N-substituent in determining the yield and enantioselectivity of this reaction. nih.gov This methodology has been successfully applied to the synthesis of an intermediate for the HIV protease inhibitor Indinavir. nih.gov

Researchers are also developing catalytic methods for the synthesis of C-substituted piperazines. One such method utilizes an iridium catalyst for the head-to-head coupling of imines, resulting in the selective formation of a single diastereoisomer under mild conditions. nih.gov This atom-economical process demonstrates good functional group tolerance and a broad substrate scope. nih.gov

These advancements in stereoselective synthesis provide powerful tools for creating a diverse library of chiral piperazine derivatives, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. researchgate.net

Exploration of New Pharmacological Targets for Piperazine Derivatives

The versatile structure of the piperazine ring allows it to interact with a wide array of biological targets, making its derivatives promising candidates for treating a multitude of diseases. clinmedkaz.org While piperazine-containing drugs have traditionally been used for conditions affecting the central nervous system, such as anxiety and depression, researchers are actively exploring new pharmacological applications. clinmedkaz.orgsilae.itnih.gov

One emerging area of interest is the development of piperazine derivatives as anticancer agents. researchgate.net For example, novel vindoline–piperazine conjugates have shown significant antiproliferative effects against a panel of 60 human tumor cell lines. researchgate.net Similarly, piperazine-substituted pyranopyridines are being investigated for their anticancer and antiviral properties. researchgate.net

Piperazine derivatives are also being explored as inhibitors of enzymes implicated in various diseases. For instance, newly synthesized piperazine compounds have been shown to inhibit adenosine deaminase (ADA), an enzyme whose levels increase in pathological effusions, contributing to inflammation. nih.gov The most potent of these compounds exhibited competitive inhibition of ADA. nih.gov Furthermore, piperazine derivatives have been designed and synthesized as potential multi-target antipsychotics, demonstrating affinity for dopamine D₂, serotonin 5-HT₁ₐ, 5-HT₂ₐ, and histamine H₃ receptors. rsc.org

The development of piperazine-based compounds as antimicrobial agents is another active field of research. researchgate.net Sulfonyl piperazine derivatives have demonstrated promising antimicrobial and antifungal activities against various bacterial and fungal strains. researchgate.net Additionally, piperazine derivatives are being investigated for the treatment of tuberculosis, with some compounds showing inhibitory activity against DNA gyrase of Mycobacterium tuberculosis. clinmedkaz.org

The ability of piperazine derivatives to act as multi-receptor ligands is also being leveraged to design novel therapeutics for neurological disorders. clinmedkaz.orgrsc.org By targeting multiple receptors simultaneously, these compounds may offer improved efficacy and reduced side effects compared to single-target agents. rsc.org

Integration of Advanced Computational Design in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drug candidates. nih.gov For piperazine derivatives, computational methods are being employed to predict their biological activity, understand their binding interactions with target proteins, and design novel compounds with improved properties. mdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of piperazine derivatives with their biological activity. mdpi.com By developing robust QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com This approach has been successfully used to design novel inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a crucial target in cancer therapy. mdpi.com

Molecular docking studies provide valuable insights into the binding modes of piperazine derivatives within the active sites of their target proteins. researchgate.netnih.gov This information is critical for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors. For example, docking studies have been used to elucidate the binding interactions of piperazine-based compounds with the sigma-1 receptor (S1R), a protein implicated in a variety of neurological disorders. nih.gov

Computational methods are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov By filtering out compounds with predicted poor ADMET profiles early in the discovery process, researchers can focus their efforts on candidates with a higher probability of success in clinical development. nih.gov

The integration of computational design with traditional synthetic and biological evaluation methods creates a powerful synergy that streamlines the drug discovery pipeline, from hit identification to lead optimization. nih.govduke.edu

Sustainable and Green Chemistry Approaches in Piperazine Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net The synthesis of piperazine and its derivatives is no exception, with researchers actively exploring green chemistry approaches to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netconnectjournals.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. derpharmachemica.comderpharmachemica.com This technique has been successfully applied to the synthesis of piperazine-substituted Schiff bases, demonstrating its efficiency and energy-saving potential. derpharmachemica.comderpharmachemica.com

The use of alternative energy sources, such as ultrasonication and mechanical trituration, is also being investigated for piperazine synthesis. connectjournals.comresearchgate.net These methods can often provide good to excellent yields while consuming significantly less energy and time than traditional refluxing techniques. connectjournals.comresearchgate.net The Petasis reaction, a multicomponent reaction used to synthesize piperazine analogs, has been shown to be amenable to these alternative energy sources. connectjournals.comresearchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents. Researchers are exploring the use of greener solvents, such as aqueous ethanol, in the synthesis of piperazine derivatives. rsc.org The development of catalyst-free and multicomponent single-pot reactions further contributes to the sustainability of piperazine synthesis by reducing the number of synthetic steps and minimizing waste generation. researchgate.net

Photoredox catalysis represents another green approach to piperazine synthesis, offering a sustainable method for C-H functionalization. mdpi.com This technique can utilize purely organic photoredox catalysts, avoiding the use of toxic heavy metals. mdpi.com Furthermore, the transition of these methods from batch to continuous flow conditions offers additional advantages in terms of scalability and safety. mdpi.com

Q & A

Q. Critical Parameters :

- Maintain anhydrous conditions to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete alkylation.

How can researchers confirm the identity and enantiomeric purity of this compound?

Answer:

Analytical Techniques :

Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data. Key signals include Boc-group tert-butyl protons (~1.4 ppm) and piperazine backbone protons (3.0–3.5 ppm) .

Chiral HPLC/GC : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times should match authentic (R)-standards .

Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 257.3) via ESI-MS or MALDI-TOF .

Q. Purity Assessment :

- Quantify impurities (<2%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

What storage conditions are recommended to ensure the stability of this compound?

Answer:

Q. Stability Tests :

- Monitor decomposition via periodic HPLC analysis. Shelf life typically exceeds 12 months under optimal conditions .

How can researchers optimize the enantiomeric yield of this compound during synthesis?

Q. Advanced Methodological Strategies :

Chiral Catalysis : Employ asymmetric catalysts like BINOL-derived phosphoric acids to enhance enantioselectivity .

Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired (S)-enantiomer .

Dynamic Kinetic Asymmetric Transformation (DYKAT) : Combine chiral ligands (e.g., Josiphos) with palladium catalysts to shift equilibrium toward the (R)-form .

Q. Validation :

- Measure enantiomeric excess (ee) via polarimetry or chiral HPLC. Target ee >98% for pharmaceutical applications .

What experimental approaches are used to evaluate the biological activity of this compound derivatives?

Q. Answer :

Receptor Binding Assays :

- Radioligand displacement studies (e.g., H-spiperone for dopamine D2 receptors) to determine IC₅₀ values .

In Vitro Models :

Structure-Activity Relationship (SAR) :

Q. Data Interpretation :

How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Techniques :

Kinetic Isotope Effects (KIE) : Replace H with H at reactive sites to study rate-determining steps .

Computational Modeling :

Trapping Intermediates :

Q. Example Reaction :

- Hydrolysis under acidic conditions (HCl/dioxane) yields piperazine hydrochloride, monitored by H NMR .

How should researchers address analytical challenges when commercial reference data for this compound are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.